3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
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Overview
Description
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.32. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Crystal Structure
- The synthesis of similar pyrazol compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrated regiospecific reactions. Single-crystal X-ray analysis provided unambiguous structure determination, highlighting the importance of such analyses in confirming molecular structures. The crystal structures revealed typical hydrogen-bonded dimers and conformational uniqueness due to differences between the methoxybenzene and pyrazole rings (Kumarasinghe, Hruby, & Nichol, 2009).
- A study on derivatives of pyrazole-1H-4-carbaldehydes showcased the use of Vilsmeier-Haack reaction and diimide methods for the synthesis of propanoic acids, offering insights into economical and effective methods for molecular synthesis (Deepa, Babu, Parameshwar, & Reddy, 2012).
Hydrogen Bonding and Molecular Interaction
- Pyrazole derivatives were noted for their ability to form complex hydrogen-bonded framework structures. This includes a range of hydrogen bond types, indicating the potential versatility of these compounds in forming structured molecular assemblies (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Polymer Modification and Biomedical Applications
- The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, enhanced the thermal stability and biological activities of the polymers. This suggests potential applications in medical fields, due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Molecular Properties and Applications
- Spectroscopic and theoretical studies on pyrazole derivatives like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid emphasized the significance of hydrogen bond interactions and their influence on the molecular properties such as nonlinear optical activity. This could pave the way for applications in optical materials and devices (Tamer, Dege, Avcı, Atalay, & İlhan, 2015).
Mechanism of Action
Target of Action
It is identified as a human endogenous metabolite . Endogenous metabolites are involved in various biological processes, including signal transduction, energy production, and cell maintenance .
Mode of Action
As an endogenous metabolite, it likely interacts with various biological targets to exert its effects .
Biochemical Pathways
As an endogenous metabolite, it could potentially be involved in numerous metabolic pathways .
Pharmacokinetics
As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the urine .
Result of Action
As an endogenous metabolite, it likely has numerous effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Properties
IUPAC Name |
3-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-14(7-8-15(18)19)11(2)17(16-10)12-5-4-6-13(9-12)20-3/h4-6,9H,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFBVPTZYHYJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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